(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone: is a chemical compound that features a triazole ring, a pyrrolidine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a Grignard reaction or other suitable organometallic reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with biomolecules.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism by which (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(phenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(methyl)methanone
Uniqueness: The presence of the cyclopropyl group in (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone distinguishes it from similar compounds. This group can impart unique steric and electronic properties, potentially enhancing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
cyclopropyl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(8-1-2-8)13-6-3-9(7-13)14-11-4-5-12-14/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKIHTNHTNMGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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